Tert-butyl 4-anilinophenylcarbamate

Description

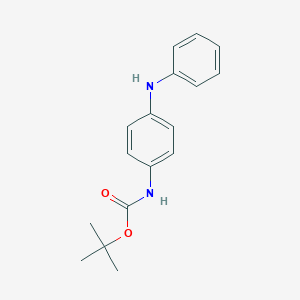

Tert-butyl 4-anilinophenylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to an aniline-substituted phenyl ring. Its structure combines the stability of the Boc group with the reactivity of the aniline moiety, enabling selective modifications in multi-step syntheses.

Properties

Molecular Formula |

C17H20N2O2 |

|---|---|

Molecular Weight |

284.35g/mol |

IUPAC Name |

tert-butyl N-(4-anilinophenyl)carbamate |

InChI |

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-11-9-14(10-12-15)18-13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20) |

InChI Key |

DVWIBSBYHFFKJE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the properties of Tert-butyl 4-anilinophenylcarbamate, we analyze three structurally related carbamates:

Key Comparative Insights :

Functional Group Influence on Reactivity: The 4-chlorophenethyl group in Tert-butyl (4-chlorophenethyl)carbamate confers resistance to oxidation compared to the aniline group in the target compound, which is prone to electrophilic substitution . The methoxyphenyl and hydroxymethyl groups in the pyrrolidine-based carbamate enhance solubility in polar solvents, a trait absent in the more hydrophobic 4-anilinophenylcarbamate .

Stability and Storage: All Boc-protected carbamates exhibit stability under dry, room-temperature conditions.

In contrast, tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate (a closer analog to the target compound) lacks comprehensive toxicological data, suggesting caution during handling .

Synthetic Utility: The Boc group in all compounds facilitates deprotection under mild acidic conditions (e.g., TFA or HCl). However, the 4-anilinophenylcarbamate’s aromatic amine may enable conjugation with electrophiles (e.g., sulfonyl chlorides), a feature less exploited in the chlorophenethyl variant .

Research Findings and Limitations

- Gaps in Data: No peer-reviewed studies directly address the synthesis, bioactivity, or industrial applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.